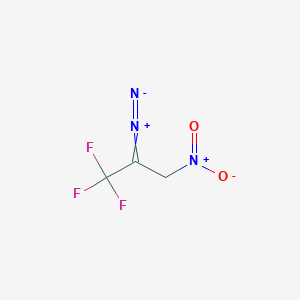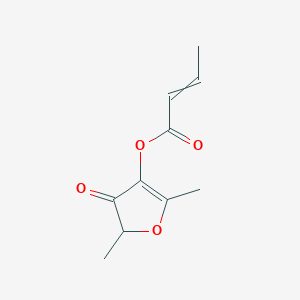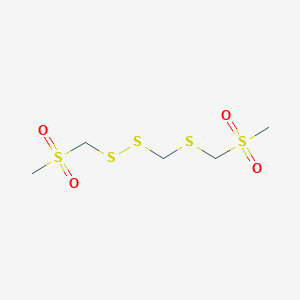
2-Diazo-1,1,1-trifluoro-3-nitropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazo-1,1,1-trifluoro-3-nitropropane is a fluorinated diazo compound that has garnered interest in the field of organic chemistry due to its unique reactivity and potential applications. This compound is characterized by the presence of both diazo and nitro functional groups, which impart distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1,1,1-trifluoro-3-nitropropane typically involves the reaction of 1,1,1-trifluoro-3-nitropropane with diazomethane or other diazo transfer reagents. The reaction conditions often require a controlled environment to ensure the stability of the diazo group. For instance, the reaction can be carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazo-1,1,1-trifluoro-3-nitropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Hydrogen gas with a catalyst, such as palladium on carbon, is used for the reduction of the nitro group.
Cycloaddition Conditions: Cycloaddition reactions often require catalysts, such as transition metal complexes, and may be conducted at elevated temperatures.
Major Products
Substituted Amines: Formed from substitution reactions with amines.
Amino Derivatives: Resulting from the reduction of the nitro group.
Heterocyclic Compounds: Produced through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2-Diazo-1,1,1-trifluoro-3-nitropropane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of fluorinated materials with unique properties, such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-Diazo-1,1,1-trifluoro-3-nitropropane involves the reactivity of its diazo and nitro groups. The diazo group can generate reactive intermediates, such as carbenes, which can undergo various transformations. The nitro group can participate in redox reactions, influencing the overall reactivity of the compound. These functional groups interact with molecular targets, such as nucleophiles and electrophiles, through well-defined pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazo-1,1,1-trifluoroethane: Another fluorinated diazo compound with similar reactivity but lacking the nitro group.
1,1,1-Trifluoro-2-nitroethane: Contains a nitro group but lacks the diazo functionality.
Uniqueness
2-Diazo-1,1,1-trifluoro-3-nitropropane is unique due to the combination of both diazo and nitro groups, which imparts distinct reactivity and versatility in chemical transformations. This dual functionality makes it a valuable compound in various synthetic applications .
Eigenschaften
CAS-Nummer |
112091-98-2 |
|---|---|
Molekularformel |
C3H2F3N3O2 |
Molekulargewicht |
169.06 g/mol |
IUPAC-Name |
2-diazo-1,1,1-trifluoro-3-nitropropane |
InChI |
InChI=1S/C3H2F3N3O2/c4-3(5,6)2(8-7)1-9(10)11/h1H2 |
InChI-Schlüssel |
YRMNKCSZZGEHTE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=[N+]=[N-])C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)

![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)







